molecular formula C16H10O3 B11864539 4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde CAS No. 143662-58-2

4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde

Cat. No.: B11864539
CAS No.: 143662-58-2
M. Wt: 250.25 g/mol
InChI Key: AYNWTBRWIUVJOI-UHFFFAOYSA-N
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Description

4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde is an organic compound that belongs to the family of aromatic aldehydes It is characterized by the presence of a benzaldehyde group attached to a 1,3-dioxo-2,3-dihydro-1H-inden-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde typically involves the reaction of phthalic anhydride with p-toluidene, followed by oxidation using hydrogen peroxide (H2O2) in ethanol. The reaction conditions are carefully controlled to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the reaction and the availability of starting materials are key considerations in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of various cellular processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

CAS No.

143662-58-2

Molecular Formula

C16H10O3

Molecular Weight

250.25 g/mol

IUPAC Name

4-(1,3-dioxoinden-2-yl)benzaldehyde

InChI

InChI=1S/C16H10O3/c17-9-10-5-7-11(8-6-10)14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9,14H

InChI Key

AYNWTBRWIUVJOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)C=O

Origin of Product

United States

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